molecular formula C11H9NO2S2 B11185767 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B11185767
M. Wt: 251.3 g/mol
InChI Key: PKXCHJIHRTWONL-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and antioxidant agent. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function . Additionally, it may affect cellular pathways by modulating the activity of signaling molecules and transcription factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazin-4-one

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)

InChI Key

PKXCHJIHRTWONL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=S)S2

Origin of Product

United States

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